7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVRZGGAFXBZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379242 | |
| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-71-8 | |
| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with β-Ketoesters
A regioselective one-step synthesis involves reacting 3,5-diamino-1,2,4-triazole with ethyl 3-(methylthio)-3-oxopropanoate under reflux in acetic acid. This yields ethyl 7-amino-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine-6-carboxylate (Fig. 1), a key intermediate. The reaction proceeds via nucleophilic attack of the triazole’s amino groups on the electrophilic carbonyl carbons, followed by dehydration and cyclization.
Mechanistic Insights
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Nucleophilic Attack : The α-amino group of the triazole attacks the keto group of the β-ketoester, forming an enamine intermediate.
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Cyclization : Intramolecular dehydration closes the pyrimidine ring, with the methylsulfanyl group occupying position 2 due to steric and electronic directing effects.
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Regioselectivity : The use of β-ketoesters with electron-withdrawing groups (e.g., methylsulfanyl) ensures preferential formation of the 6-carboxylate derivative.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis to yield the target carboxylic acid. This step is critical for introducing the bioactive carboxylate moiety.
Alkaline Hydrolysis
Treatment of the ethyl ester with 2M NaOH at 80°C for 6 hours cleaves the ester bond, producing the carboxylic acid in >85% yield. The reaction mechanism involves nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, followed by protonation (Fig. 2).
Optimization Considerations
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Temperature : Elevated temperatures (70–90°C) accelerate hydrolysis but risk decarboxylation.
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Solvent : Aqueous ethanol (1:1 v/v) balances solubility and reaction efficiency.
Alternative Routes via Malonic Acid Derivatives
Patent literature describes cyclization methods using malonyl halides under acidic conditions. While originally designed for 5,7-dihydroxy derivatives, this approach can be adapted for amino and methylsulfanyl substituents.
Modified Cyclization Protocol
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Malonyl Chloride Reaction : Reacting N-(3-((aryl)aminosulfonyl)-1H-1,2,4-triazol-5-yl)amine with malonyl chloride in acetonitrile at 70°C forms the triazolo[1,5-a]pyrimidine core.
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Functionalization : Post-cyclization, the 5- and 7-positions are halogenated using PCl₃ or POBr₃ , followed by amination and thiolation to introduce the amino and methylsulfanyl groups.
Challenges
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Regioselectivity : Competing reactions at the 5- and 7-positions require careful stoichiometric control.
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Byproducts : Ring-opened byproducts (up to 25%) necessitate chromatographic purification.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for the two primary routes:
Structural Characterization and Crystallography
X-ray diffraction studies of the DMF monosolvate and monohydrate forms reveal distinct hydrogen-bonding networks influencing supramolecular architecture:
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DMF Monosolvate : Layered structures via N–H···O interactions between triazolo N–H and DMF carbonyl.
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Monohydrate : 3D networks stabilized by O–H···O (water) and N–H···O bonds, with π-π stacking between pyrimidine rings.
Key Crystallographic Data
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Space Group : Monoclinic (DMF) vs. Triclinic (hydrate).
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Packing Efficiency : Hydrate form exhibits higher density (1.532 g/cm³) due to water-mediated interactions.
Industrial-Scale Considerations
For large-scale synthesis, the cyclocondensation-hydrolysis route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid showed effectiveness against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis through interaction with topoisomerases .
Anticancer Properties
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, a derivative was tested against breast cancer cells and exhibited a dose-dependent increase in cell death .
Agricultural Applications
Fungicides and Herbicides
The compound has been explored for its potential use as a fungicide and herbicide. Its structural properties allow it to interfere with the metabolic processes of certain fungi and weeds. Field trials have reported promising results in controlling fungal infections in crops while minimizing phytotoxicity .
Material Science
Synthesis of Coordination Compounds
this compound can form coordination compounds with transition metals. These complexes have been studied for their electronic and magnetic properties, which are relevant in the development of new materials for electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetolactate synthase, which is crucial for plant growth . In medical applications, it may inhibit pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitutions at Position 2
The 2-position substituent significantly influences bioactivity and physicochemical properties.
Key Observations :
Modifications at Position 6
The carboxylic acid group at position 6 is a critical pharmacophore. Its replacement alters solubility and target binding.
Key Observations :
- Carboxylic Acid (-COOH) : Enhances hydrogen bonding with enzymes (e.g., xanthine oxidase) but may reduce cell permeability .
- Carboxamide (-CONH₂): Improves bioavailability and antiproliferative activity, as seen in triorganotin(IV) derivatives .
- Ester (-COOEt) : Serves as a prodrug form, facilitating metabolic activation .
Table 3: Activity Comparison Across Analogues
Biological Activity
7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 113967-71-8) is a heterocyclic compound with potential biological activities. Its structure features a triazole and pyrimidine moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : CHNOS
- Molecular Weight : 225.23 g/mol
- CAS Number : 113967-71-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that compounds related to the pyrimidine structure exhibit significant anti-inflammatory effects. Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, in vitro assays demonstrated that certain derivatives displayed IC values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound | IC (μmol/L) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 | |
| 7-Amino Derivative A | 0.04 ± 0.09 | |
| 7-Amino Derivative B | 0.04 ± 0.02 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole-pyrimidine derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Structure-Activity Relationship (SAR)
The SAR studies on pyrimidine derivatives indicate that modifications at specific positions can enhance their biological activities. For example, the presence of electron-donating groups on the aromatic ring has been correlated with increased potency against COX enzymes and enhanced antimicrobial activity .
Crystal Structure Analysis
Recent crystallographic studies have provided insights into the molecular arrangement of this compound in different solvent environments. The analysis revealed distinct hydrogen-bonding patterns that contribute to its stability and potential interactions with biological targets .
Case Studies
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that a derivative of this compound significantly reduced inflammation compared to control groups, indicating its potential as an effective anti-inflammatory agent.
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antibacterial properties.
Q & A
Q. What are the common synthetic routes for 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via multi-component condensation reactions. For example, triazolo[1,5-a]pyrimidine derivatives are prepared by reacting 3-amino-5-alkylthio-1,2,4-triazoles with aromatic aldehydes and β-keto esters under microwave irradiation (323 K, 30 minutes), as demonstrated in analogous syntheses . Optimization involves:
- Solvent selection : Ethanol or acetone for solubility and recrystallization.
- Catalyst screening : Acidic or basic conditions to enhance cyclization efficiency.
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating.
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer: Structural validation relies on:
Q. What spectroscopic and computational tools are critical for characterizing its electronic properties?
Methodological Answer:
- UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated triazolopyrimidine system.
- DFT calculations : Predict HOMO/LUMO energies and charge distribution to correlate with reactivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 441.94 for C₂₂H₂₁ClN₄O₂S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Methodological Answer:
- Scaffold modification : Introduce substituents at positions 2 (methylsulfanyl) and 6 (carboxylic acid) to modulate solubility and target binding .
- Bioassay integration : Test against enzyme targets (e.g., kinases, receptors) using:
- Data analysis : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validate computational models : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) using experimental crystal structures as benchmarks .
- Reassess assay conditions : Check for false negatives due to solubility issues (e.g., carboxylic acid protonation state at physiological pH).
- Crystallographic feedback : Compare predicted vs. observed binding modes in protein-ligand co-crystals .
Q. What advanced strategies optimize reaction pathways for scalable synthesis?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., artificial force-induced reaction method) to identify low-energy intermediates .
- Flow chemistry : Continuous flow systems to enhance mixing and heat transfer for hazardous steps (e.g., chloromethylation).
- In situ monitoring : Raman spectroscopy tracks reaction progress in real-time, reducing byproduct formation.
Q. How to analyze crystallographic data to resolve polymorphism or solvate formation?
Methodological Answer:
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric analysis (TGA) : Detect solvent loss in solvates (e.g., acetone in ).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π⋯π stacking vs. H-bonding) to explain packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
